![molecular formula C14H13NO4S B2417070 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251654-85-9](/img/structure/B2417070.png)
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
Synthesis Analysis
Thiophene derivatives, such as HTB, are synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of HTB includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the attention of medicinal chemists due to their diverse biological effects. N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide could be a promising candidate for drug development. Some potential applications include:
- Anti-Inflammatory Properties : Thiophene-based compounds often exhibit anti-inflammatory activity. Researchers may explore this compound’s potential as a nonsteroidal anti-inflammatory drug (NSAID) or related agents .
- Anticancer Activity : The thiophene ring system has been associated with anticancer properties. Investigating this compound’s effects on cancer cells could be valuable .
- Antimicrobial Effects : Thiophene derivatives have shown antimicrobial activity. Researchers might explore whether N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has similar effects .
Organic Electronics and Semiconductors
Thiophene-containing molecules play a crucial role in organic electronics. Here’s how this compound fits in:
- Organic Field-Effect Transistors (OFETs) : The thiophene ring system contributes to the development of OFETs. Researchers could investigate its suitability for enhancing charge transport in these devices .
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based compounds are used in OLED fabrication. N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide might find applications in OLED technology .
Corrosion Inhibition
Thiophene derivatives are employed as corrosion inhibitors in industrial chemistry. This compound could potentially protect metals from corrosion .
Pharmacological Properties
Beyond the specific applications mentioned above, molecules containing the thiophene ring system often exhibit additional pharmacological effects:
- Antihypertensive Properties : Investigate whether this compound has any impact on blood pressure regulation .
- Anti-Atherosclerotic Effects : Explore its potential in preventing or mitigating atherosclerosis .
Chemical Synthesis and Heterocyclization
Understanding the synthetic routes to thiophene derivatives is essential. Common methods include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . These reactions allow access to various thiophene-based compounds, including N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide.
Structural Investigation and Hirshfeld Surface Analysis
Researchers can delve into the crystallographic aspects of this compound, exploring its solid-state structure, intermolecular interactions, and packing patterns .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Read more OS, A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Antitubercular Activity of 1,3,4-Oxadiazole Derivatives. ACS Omega,
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-11(10-3-4-20-7-10)6-15-14(17)9-1-2-12-13(5-9)19-8-18-12/h1-5,7,11,16H,6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNHDMZBAOCRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
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